DL-Leucine-1-13C

Mass Spectrometry Isotope Dilution Analytical Chemistry

DL-Leucine-1-13C is a racemic, site-specifically labeled tracer for metabolic research. The 13C atom at the carboxyl carbon (C1) delivers a +1 Da mass shift for LC-MS/MS quantitation and a >90-fold 13C NMR signal enhancement, enabling non-radioactive monitoring of enzymatic reactions. As the method of reference for whole-body protein turnover via 13CO2 exhalation, it is clinically validated for MSUD diagnosis and liver disease research. The equimolar D/L mixture allows simultaneous tracing of both enantiomers in transport studies. Choose this compound for pathway-specific resolution unavailable with uniformly labeled alternatives. Stable at ambient temperature for shipping.

Molecular Formula C6H13NO2
Molecular Weight 132.17 g/mol
CAS No. 82152-65-6
Cat. No. B1624842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucine-1-13C
CAS82152-65-6
Molecular FormulaC6H13NO2
Molecular Weight132.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1
InChIKeyROHFNLRQFUQHCH-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucine-1-13C (CAS 82152-65-6): A Site-Specific Stable Isotope Tracer for Metabolic Flux and Quantitation Studies


DL-Leucine-1-13C (CAS 82152-65-6) is a racemic, stable isotope-labeled analog of the essential branched-chain amino acid leucine, featuring a carbon-13 atom specifically positioned at the carboxyl carbon (C1) [1]. This site-specific labeling confers a distinct mass shift of +1 Da (M+1) and a unique NMR signature, enabling its use as a precise internal standard for mass spectrometry and a targeted tracer in metabolic research . As a racemic mixture, it contains equimolar amounts of D- and L-enantiomers, providing a versatile tool for studies where the stereochemical behavior of leucine is a key variable, unlike single-enantiomer L-leucine tracers .

Why Generic Substitution Fails: The Critical Role of Isotopic Labeling Position and Stereochemistry in DL-Leucine-1-13C


Generic substitution of DL-Leucine-1-13C with unlabeled leucine or differently labeled isotopologues is not scientifically viable due to the compound's specific site of isotopic enrichment and its racemic nature. The 13C label at the carboxyl carbon (C1) is essential for quantifying oxidative decarboxylation, the first step in leucine catabolism, which is the basis for L-[1-13C]leucine being considered the 'method of reference' for whole-body protein turnover studies [1]. In contrast, uniformly labeled ([U-13C6]) leucine disperses its signal across six carbons, losing the pathway-specific resolution required for decarboxylation flux analysis . Furthermore, substituting the racemic DL-mixture with the single L-enantiomer introduces a stereochemical variable, as D- and L-leucine exhibit differential uptake and metabolism in biological systems, potentially confounding results in studies of transport or cellular metabolism [2].

DL-Leucine-1-13C Procurement Guide: Quantified Differentiation from Key Analogs and Comparators


M+1 Mass Shift: Precise Quantitation vs. Natural Abundance Leucine

DL-Leucine-1-13C provides a distinct +1 Da mass shift (M+1) compared to unlabeled leucine, which has a monoisotopic mass of 131.0946 Da [1]. This predictable mass difference enables its use as an ideal internal standard for quantitative mass spectrometry, as the M+1 peak is clearly resolved from the natural abundance M peak of unlabeled leucine in the sample .

Mass Spectrometry Isotope Dilution Analytical Chemistry

Site-Specific Resolution of Oxidative Flux vs. Uniformly Labeled L-Leucine-13C6

The L-[1-13C]leucine tracer, with its label at the carboxyl carbon, is specifically used to measure the rate of oxidative decarboxylation, the initial and rate-limiting step of leucine catabolism, and is considered the 'method of reference' for assessing whole-body protein turnover in human subjects [1]. In contrast, a uniformly labeled tracer like L-Leucine-13C6 (L-[U-13C]Leu) distributes the 13C label across all six carbons. While L-[U-13C]Leu can provide a broader view of metabolic fate, it lacks the pathway-specific resolution of the [1-13C] tracer. Studies have demonstrated that L-[U-13C]Leu is suitable for broader tracer applications, such as in injectable preparations for Alzheimer's diagnosis, but its signal is not specific to decarboxylation [2].

Metabolic Flux Analysis Tracer Kinetics Protein Turnover

Differential Metabolic Fate of Enantiomers: DL- vs. L-Leucine-1-13C

The racemic nature of DL-Leucine-1-13C presents a distinct experimental variable compared to the single L-enantiomer tracer (L-Leucine-1-13C). Direct comparative studies have shown that the D-isomer of leucine exhibits a higher level of retention or incorporation (RC) in tumor tissue compared to the L-isomer and the DL-mixture [1]. This stereospecific behavior is critical in studies of cellular transport and metabolism, where the use of a DL-mixture may provide a different tracer kinetic profile than the pure L-form.

Stereochemistry Cellular Metabolism Tracer Uptake

Superior Signal-to-Noise in NMR Spectroscopy vs. Natural Abundance Leucine

The site-specific 13C enrichment at the carboxyl carbon in DL-Leucine-1-13C results in a massive enhancement of the NMR signal at 170–180 ppm (chemical shift range for carboxyl carbons). In natural abundance leucine (1.1% 13C), this signal is extremely weak and often obscured by noise . The 99 atom % 13C enrichment at this position provides an effective signal enhancement factor of approximately 90-fold, allowing for rapid acquisition and detection of this specific resonance in complex mixtures.

NMR Spectroscopy Metabolomics Structural Biology

Key Applications of DL-Leucine-1-13C Driven by Quantified Evidence


Absolute Quantitation of Leucine in Complex Matrices via Isotope Dilution Mass Spectrometry

The precise +1 Da mass shift of DL-Leucine-1-13C makes it an ideal internal standard for LC-MS/MS or GC-MS quantitation of leucine. By spiking a known concentration of this M+1 standard into biological samples, researchers can accurately correct for matrix effects and ionization efficiency variations, enabling robust absolute quantitation of endogenous leucine for biomarker discovery or nutritional studies .

Non-Invasive Breath Test for Assessing Whole-Body Protein Oxidation and Metabolic Disorders

L-[1-13C]leucine is the established 'method of reference' for measuring whole-body protein turnover. The specific labeling at C1 allows for the quantification of the oxidative decarboxylation flux via the collection and measurement of exhaled 13CO2. This non-invasive technique has been clinically applied to diagnose metabolic diseases like Maple Syrup Urine Disease (MSUD) and assess leucine oxidation in conditions such as chronic liver disease [1] [2].

Investigating Stereospecific Cellular Uptake and Metabolism

The racemic nature of DL-Leucine-1-13C provides a unique tool for studying stereospecific transport and metabolic pathways. As demonstrated by differential uptake data in tumor tissue models, the DL-mixture allows researchers to simultaneously trace the fate of both D- and L-enantiomers in a single experiment, providing insights into non-stereoselective transport mechanisms or the metabolic processing of the D-enantiomer [3].

NMR-Based Tracking of Carboxyl Group Fate in Metabolic Reactions and Protein Interactions

The >90-fold signal enhancement of the carboxyl carbon in 13C NMR spectroscopy allows researchers to use DL-Leucine-1-13C as a sensitive, non-radioactive probe. This is particularly useful for real-time monitoring of enzymatic reactions involving the carboxyl group or for studying the binding of leucine to proteins and other macromolecules in complex biological mixtures .

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